4-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride

Description

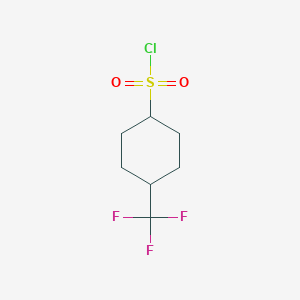

4-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a fluorinated cyclohexane derivative featuring a sulfonyl chloride group (-SO₂Cl) and a trifluoromethyl (-CF₃) substituent at the 4-position of the cyclohexane ring. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the unique properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and electronic effects . The sulfonyl chloride moiety serves as a reactive handle for introducing sulfonamide or sulfonate functionalities into target molecules.

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBXLFVIYBPTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648956-12-9 | |

| Record name | (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its trifluoromethyl group, which enhances its biological activity and chemical stability. This compound has garnered interest in medicinal chemistry due to its potential applications in drug design and synthesis, particularly as a reactive intermediate in the development of various pharmaceutical agents.

- Molecular Formula : CHClFOS

- Molecular Weight : 256.65 g/mol

- Structure : The presence of a trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of specific biological pathways, making it a valuable tool in drug discovery.

Inhibition Studies

Recent studies have demonstrated that compounds containing the trifluoromethyl and sulfonyl moieties exhibit significant inhibitory effects on various enzymes, particularly dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. For instance, modifications to the structure of DPP-4 inhibitors incorporating trifluoromethyl groups have shown enhanced potency compared to their non-fluorinated counterparts .

Table 1: Biological Activity Data

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | DPP-4 | 15 | |

| 2,5-Difluorophenyl derivative | DPP-4 | 25 | |

| Unmodified DPP-4 inhibitor | DPP-4 | 100 |

Case Studies

-

DPP-4 Inhibition :

A study focusing on the structure-activity relationship (SAR) of DPP-4 inhibitors found that introducing a trifluoromethyl group significantly improved binding affinity and inhibitory potency. The IC50 values for compounds with this modification were consistently lower than those without, underscoring the importance of fluorination in enhancing biological activity . -

Synthesis and Characterization :

The synthesis of novel aryl-urea derivatives incorporating sulfonyl and trifluoromethyl groups has been explored. These derivatives exhibited promising antidiabetic activity through their action on DPP-4, demonstrating the therapeutic potential of compounds derived from this compound .

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce a sulfonyl group makes it valuable in the development of drugs targeting different biological pathways.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral compounds where 4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride serves as a key building block. For instance, it has been used in the preparation of novel nucleoside analogs that exhibit potent antiviral activity against HIV and Hepatitis C viruses. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, improving their pharmacokinetic profiles.

Agrochemical Applications

In agrochemicals, this compound can be used to synthesize herbicides and pesticides. The trifluoromethyl group contributes to increased biological activity and selectivity towards target pests or weeds.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound exhibit significant herbicidal activity. These compounds often function by inhibiting specific enzymes involved in plant growth, leading to effective weed control with minimal environmental impact.

Material Science

The compound also finds applications in material science, particularly in the development of fluorinated polymers and coatings. Its incorporation into polymer matrices can enhance properties such as chemical resistance and thermal stability.

Comparison with Similar Compounds

Structural and Physical Properties

The trifluoromethyl group distinguishes this compound from structurally related sulfonyl chlorides. Below is a comparative analysis of key analogs:

*Calculated based on atomic masses.

†Data inferred from structural analogs.

Key Observations :

- Trifluoromethanesulfonyl chloride (linear analog) has a significantly lower molecular weight and boiling point due to its smaller size and lack of a cyclohexane ring. Its high density (1.583 g/mL) reflects strong intermolecular interactions .

- Perfluorinated cyclohexane derivatives (e.g., compound from ) exhibit extreme fluorination, leading to higher molecular weights and lipophilicity. However, steric hindrance from multiple -CF₃ groups may reduce their utility in reactions requiring steric accessibility .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the sulfonylation of the corresponding cyclohexane derivative bearing a trifluoromethyl substituent. The key step is the introduction of the sulfonyl chloride (-SO2Cl) group, usually achieved by chlorosulfonation or by oxidation of thiol precursors followed by chlorination.

Chlorosulfonation of 4-(Trifluoromethyl)cyclohexane

A common approach to prepare sulfonyl chlorides is via direct chlorosulfonation of the corresponding hydrocarbon or amide precursor. The general procedure involves treating the substrate with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

-

- Reagent: Chlorosulfonic acid (ClSO3H)

- Temperature: Initial cooling to -10 °C, followed by gradual warming to 50-60 °C

- Time: Several hours (3-6 h)

- Work-up: Quenching with water, extraction with organic solvents, drying, and purification

-

- Starting from an amide derivative of 4-(trifluoromethyl)cyclohexane, chlorosulfonic acid is added at low temperature. The reaction mixture is then heated to promote sulfonyl chloride formation. After completion, the mixture is quenched with water, extracted, and purified to yield the sulfonyl chloride product with moderate to good yields (~40%).

Oxidation and Chlorination of Thiol Precursors

Another route involves the oxidation of 4-(trifluoromethyl)cyclohexane thiol derivatives to sulfonic acids or sulfonyl chlorides using oxidants such as sodium hypochlorite (NaOCl) or bleach, followed by chlorination.

-

- Reagents: Sodium hypochlorite (NaOCl), hydrochloric acid (HCl)

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: Low temperatures (-5 to 0 °C) to control reaction rate and avoid decomposition

- Work-up: Separation of organic and aqueous phases, washing, drying, and concentration

-

- A suspension of the thiol precursor in dichloromethane and hydrochloric acid is treated with NaOCl slowly over time at low temperature. The mixture is stirred to complete oxidation and chlorination, then extracted and purified to afford the sulfonyl chloride as a solid with yields ranging from 68% to 86% depending on substrate and conditions.

Photoredox and Radical-Mediated Methods (Emerging Techniques)

Recent literature reports the use of photoredox catalysis and aryl-radical transfer (ART) methods for cross-coupling sulfonyl chloride derivatives. While these methods are more focused on functionalization rather than direct sulfonyl chloride preparation, they offer potential for modifying sulfonyl chloride substrates under mild conditions.

- Key Features:

- Use of photoredox catalysts or radical initiators such as tris(trimethylsilyl)silane (TTMSS)

- Mild reaction conditions under inert atmosphere

- Potential for improved selectivity and functional group tolerance

These methods are still under development and might complement classical sulfonyl chloride synthesis in the future.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, heating (50-60 °C) | -10 °C to 60 °C | ~40 | Requires careful temperature control |

| Oxidation/Chlorination of Thiols | NaOCl, HCl, CH2Cl2, slow addition | -5 to 0 °C | 68-86 | High yield, sensitive to temperature |

| Photoredox/Radical methods | TTMSS, photoredox catalysts, inert gas | Ambient, inert gas | Not reported | Emerging method, mild conditions |

Research Findings and Notes

The oxidation of thiol precursors with sodium hypochlorite under acidic conditions is a robust and higher-yielding method for preparing sulfonyl chlorides, including this compound analogs.

Chlorosulfonic acid-mediated chlorosulfonation is a classical method but often results in moderate yields and requires strict temperature control to avoid decomposition or side reactions.

Photoredox and radical-based methods provide innovative pathways for sulfonyl chloride functionalization but are less established for direct sulfonyl chloride synthesis.

Purification typically involves low-temperature crystallization or flash chromatography to obtain stable sulfonyl chloride products.

Storage under inert atmosphere and low temperature (-20 °C) is recommended to prevent decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.